1-(2,3,6-Trichlorophenyl)ethanol

Description

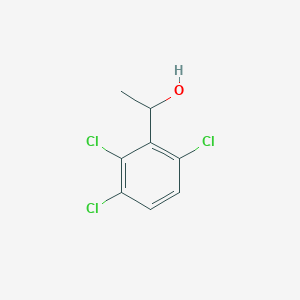

1-(2,3,6-Trichlorophenyl)ethanol is a chlorinated aromatic alcohol with the molecular formula C₈H₇Cl₃O and a molecular weight of 225.5 g/mol. The compound features a phenyl ring substituted with chlorine atoms at the 2-, 3-, and 6-positions, with an ethanol (-CH₂CH₂OH) group attached to the 1-position (Figure 1). This substitution pattern distinguishes it from isomers like 1-(2,4,5-trichlorophenyl)ethanol, which has chlorine atoms at the 2-, 4-, and 5-positions .

The absence of explicit data on this compound in the evidence necessitates reliance on structurally related compounds for comparative analysis. For example, its isomer 1-(2,4,5-trichlorophenyl)ethanol (CAS 14299-54-8) is a known metabolite of the insecticide tetrachlorvinphos and has been studied for its toxicological significance in livestock and poultry .

Properties

Molecular Formula |

C8H7Cl3O |

|---|---|

Molecular Weight |

225.5 g/mol |

IUPAC Name |

1-(2,3,6-trichlorophenyl)ethanol |

InChI |

InChI=1S/C8H7Cl3O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3 |

InChI Key |

CQVYBPCMBJVNIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)Cl)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Metabolic Pathways: 1-(2,4,5-Trichlorophenyl)ethanol is a metabolite of tetrachlorvinphos in goats, while 1-(2,4,5-trichlorophenyl)ethanediol is specific to poultry, highlighting species-dependent metabolism .

- Regulatory Status: The U.S. EPA classifies 1-(2,4,5-trichlorophenyl)ethanol as a residue of toxicological concern, requiring regulation in food commodities . Similar data for the 2,3,6-isomer are unavailable, underscoring a research gap.

Functional Group Variations

Substituents on the trichlorophenyl ring alter reactivity, solubility, and applications.

Key Findings :

- Toxicological Implications: Alcohol metabolites like 1-(2,4,5-trichlorophenyl)ethanol are conjugated in biological systems, altering their excretion pathways .

Regulatory and Metabolic Context

- EPA Reregistration Decision (1995): Requires monitoring of 1-(2,4,5-trichlorophenyl)ethanol residues in animal tissues, milk, and eggs .

- IARC Report (2017): Highlights tetrachlorvinphos metabolism in rats and dogs, with 1-(2,4,5-trichlorophenyl)ethanol as a primary metabolite .

Data Gaps :

- No direct evidence on synthesis, toxicity, or environmental persistence of this compound.

- Limited comparative studies between trichlorophenyl ethanol isomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.